molecular formula C25H23BrN2O2S B2808609 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 850917-30-5

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2808609
CAS No.: 850917-30-5
M. Wt: 495.44
InChI Key: PGXOJVKKAUCSSK-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Thioether Formation: The brominated indole is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 2-(4-methoxyphenyl)acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the acetamide group.

    Substituted Indoles: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    4-Bromoindole: A simpler analog with potential biological activity.

    N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Lacks the bromine atom but has similar structural features.

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the bromine atom and the thioether linkage, which may confer distinct biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O2S/c1-30-20-12-6-17(7-13-20)16-23(29)27-14-15-31-25-21-4-2-3-5-22(21)28-24(25)18-8-10-19(26)11-9-18/h2-13,28H,14-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXOJVKKAUCSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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